![molecular formula C6H4FN3 B580193 5-Fluoro-1H-pyrazolo[4,3-B]pyridine CAS No. 1260670-02-7](/img/structure/B580193.png)
5-Fluoro-1H-pyrazolo[4,3-B]pyridine
Overview
Description
5-Fluoro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject of study in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrazolo[4,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in dimethylformamide (DMF) as a solvent. The reaction is carried out under heating conditions, leading to the formation of the desired pyrazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the pyrazole or pyridine rings.
Scientific Research Applications
Biological Activities
5-Fluoro-1H-pyrazolo[4,3-B]pyridine and its derivatives exhibit a range of biological activities:
- Antiproliferative Effects : Research indicates that certain derivatives demonstrate significant antiproliferative activity against hematologic tumor cell lines such as HEL (acute erythroid leukemia), K-562 (chronic myeloid leukemia), and HL-60 (acute myeloid leukemia). Additionally, they have shown effectiveness against several breast cancer cell lines including SKBR3 and MCF-7 .
- Mechanism of Action : The biological activity is often attributed to the compound's ability to inhibit key enzymes involved in tumor growth and survival. For instance, some derivatives have been linked to the inhibition of TRKA signaling pathways, which are crucial for cancer cell proliferation and survival .
Therapeutic Applications
Given its biological properties, this compound holds promise for therapeutic applications:
- Cancer Therapy : The compound’s ability to selectively target cancer cells makes it a candidate for further development as an anticancer agent. Its derivatives are being explored for their potential use in combination therapies to enhance efficacy and reduce resistance in cancer treatment protocols.
- Neurological Disorders : Preliminary studies suggest that some pyrazolo[4,3-B]pyridine derivatives may have neuroprotective effects. This opens avenues for research into their use in treating neurodegenerative diseases where neuroinflammation plays a role.
Case Studies
Several studies illustrate the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the fluorine atom.
5-Amino-1H-pyrazolo[4,3-B]pyridine: Another derivative with an amino group instead of a fluorine atom.
1H-Pyrazolo[3,4-C]pyridine: A structural isomer with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1H-pyrazolo[4,3-B]pyridine imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity to certain molecular targets. This makes it a valuable compound for the development of selective inhibitors and other therapeutic agents.
Biological Activity
5-Fluoro-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of fused heterocyclic compounds known for their medicinal properties. The synthesis typically involves the condensation of 5-aminopyrazoles with various electrophiles, leading to a library of derivatives with modified biological activities. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological efficacy .
Anticancer Properties
One of the primary areas of research for this compound is its anticancer activity. In vitro studies have shown that this compound exhibits potent inhibitory effects on various cancer cell lines:
- TRKA Kinase Inhibition : Compound C03, a derivative of pyrazolo[3,4-b]pyridine, demonstrated an IC50 value of 56 nM against TRKA kinase, which is implicated in neurotrophin signaling pathways associated with cancer proliferation .
- Breast Cancer Cell Lines : The compound also showed selective inhibition against MCF-7 cells with an IC50 value of 0.304 μM, indicating potential for targeted breast cancer therapies .
Antitubercular Activity
Recent investigations have highlighted the antitubercular properties of derivatives of this compound. Some compounds exhibited promising activity against Mycobacterium tuberculosis (MTB), with specific substitutions enhancing their efficacy. For instance, derivatives with N(1)CH3 and C(3)C6H5 substitutions showed significant inhibition in in vitro assays against the H37Rv strain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives:
Substituent | Biological Activity | IC50 Value |
---|---|---|
N(1)CH3 | Antitubercular | Not specified |
C(3)C6H5 | Anticancer (MCF-7) | 0.304 μM |
C(5)CO2Et | Antitubercular | Not specified |
This table illustrates how different substituents can influence the compound's activity against various targets.
Case Study 1: TRKA Kinase Inhibition
A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit TRKA kinase. Among these, C03 was identified as a lead compound due to its low IC50 value and selectivity for cancer cell lines over normal cells. This selectivity suggests potential for reduced side effects in therapeutic applications .
Case Study 2: Antitubercular Activity
In another study focusing on antitubercular activity, several derivatives were synthesized and tested against MTB. The most active compounds showed not only significant bactericidal activity but also favorable ADME (absorption, distribution, metabolism, excretion) profiles, indicating their potential as drug candidates for tuberculosis treatment .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-1H-pyrazolo[4,3-B]pyridine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated precursors with heterocyclic building blocks. For example, fluorobenzoylamino intermediates can undergo thermal cyclization in the presence of dehydrating agents like POCl₃ or PCl₅. Key parameters include reaction temperature (80–120°C), solvent selection (e.g., DMF or acetonitrile), and stoichiometric control of fluorinating agents such as Selectfluor® or DAST . Side reactions, such as over-fluorination, are mitigated by stepwise purification via column chromatography.
Q. How is the molecular structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural elucidation relies on:
- ¹⁹F NMR : To confirm fluorine substitution (δ ≈ -120 to -150 ppm, depending on electronic environment).
- ¹H/¹³C NMR : To assign proton environments (e.g., pyrazole vs. pyridine protons) and verify regiochemistry.
- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ with <2 ppm error).
- X-ray crystallography : To resolve ambiguities in fused-ring systems, particularly when synthesizing polymorphs or salts .
Advanced Research Questions
Q. How can researchers optimize fluorination efficiency in the synthesis of this compound derivatives?
- Methodological Answer : Fluorination efficiency is improved by:
- Protecting group strategies : Temporarily blocking reactive sites (e.g., NH groups) with Boc or Fmoc to direct fluorination to the desired position .
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 24 hours to 30 minutes) while maintaining yields >75% .
- Catalytic systems : Using transition metals (e.g., Cu(I)) to mediate C–F bond formation under milder conditions .
Q. What computational strategies are employed to predict the reactivity and stability of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- Molecular docking : Screens binding affinities with target proteins (e.g., kinases) by aligning the fluorinated core in hydrophobic pockets.
- Molecular dynamics (MD) simulations : Assesses solvation effects and conformational stability in physiological environments .
Q. How do structural modifications at specific positions of the pyrazolo[4,3-B]pyridine core influence bioactivity?
- Methodological Answer :
- Position 3 (pyrazole ring) : Introducing electron-withdrawing groups (e.g., -NO₂) enhances π-stacking with aromatic residues in enzyme active sites.
- Position 5 (pyridine ring) : Halogenation (e.g., Br or I) improves metabolic stability but may reduce solubility.
- Position 7 (fused-ring junction) : Methyl or ethyl substituents modulate steric hindrance, affecting target selectivity (e.g., FGFR1 vs. FGFR3 inhibition) .
Properties
IUPAC Name |
5-fluoro-1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNYHHABUSSHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288123 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-02-7 | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-b]pyridine, 5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.